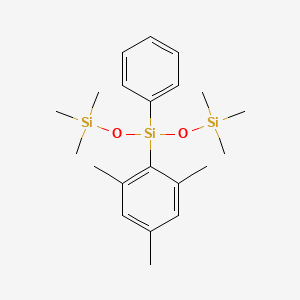
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(2,4,6-trimethylphenyl)trisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(2,4,6-trimethylphenyl)trisiloxane is a specialized organosilicon compound. It is characterized by its unique structure, which includes three silicon atoms connected by oxygen atoms, with phenyl and trimethylphenyl groups attached to the central silicon atom. This compound is known for its stability and hydrophobic properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(2,4,6-trimethylphenyl)trisiloxane typically involves the reaction of phenyltrichlorosilane with hexamethyldisiloxane in the presence of a base such as pyridine. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction . The product is then purified through distillation or recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(2,4,6-trimethylphenyl)trisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form silanols and siloxanes.
Reduction: Reduction reactions can convert the phenyl groups to more reactive intermediates.
Substitution: The phenyl and trimethylphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Grignard reagents or organolithium compounds in dry ether or THF.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reactive intermediates with modified phenyl groups.
Substitution: Various substituted siloxanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(2,4,6-trimethylphenyl)trisiloxane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(2,4,6-trimethylphenyl)trisiloxane involves its interaction with various molecular targets. The compound’s hydrophobic nature allows it to form stable interactions with hydrophobic surfaces, making it effective in modifying surface properties. Additionally, its stability and resistance to oxidation and reduction make it a valuable component in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(trimethylsilyloxy)trisiloxane: Similar structure but with a trimethylsilyloxy group instead of a trimethylphenyl group.
Tetrakis(trimethylsiloxy)silane: Contains four trimethylsiloxy groups attached to a central silicon atom.
1,1,5,5,5-Hexamethyl-3,3-bis(trimethylsilyloxy)trisiloxane: Features two trimethylsilyloxy groups and a similar trisiloxane backbone.
Uniqueness
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(2,4,6-trimethylphenyl)trisiloxane is unique due to its combination of phenyl and trimethylphenyl groups, which impart distinct hydrophobic and steric properties. This makes it particularly useful in applications requiring stable, hydrophobic surfaces and materials .
Eigenschaften
CAS-Nummer |
823207-46-1 |
|---|---|
Molekularformel |
C21H34O2Si3 |
Molekulargewicht |
402.7 g/mol |
IUPAC-Name |
trimethyl-[phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilyl]oxysilane |
InChI |
InChI=1S/C21H34O2Si3/c1-17-15-18(2)21(19(3)16-17)26(22-24(4,5)6,23-25(7,8)9)20-13-11-10-12-14-20/h10-16H,1-9H3 |
InChI-Schlüssel |
DPOWUIVICNJTEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[Si](C2=CC=CC=C2)(O[Si](C)(C)C)O[Si](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl-](/img/structure/B14218875.png)
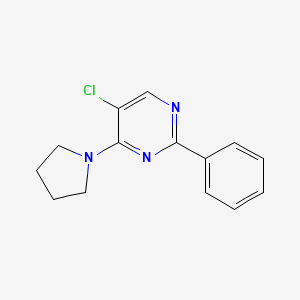
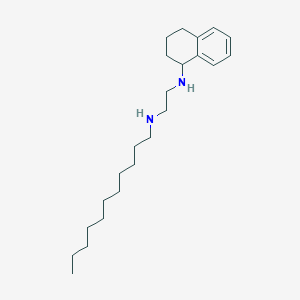
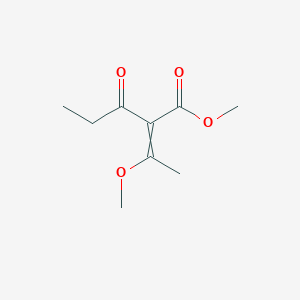
![(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide](/img/structure/B14218908.png)

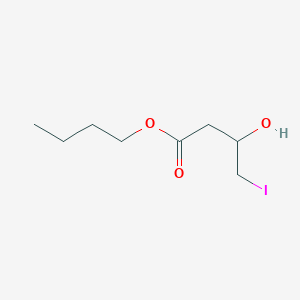

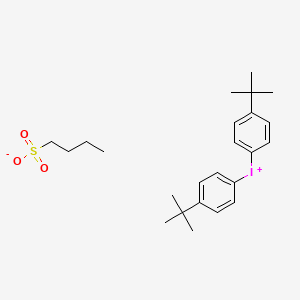
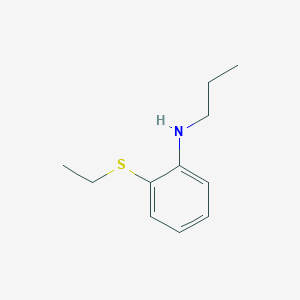
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
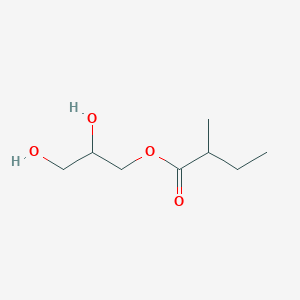
![N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218942.png)
